Felbinac

Description

FELBINAC is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for arthralgia and myalgia and has 4 investigational indications.

Properties

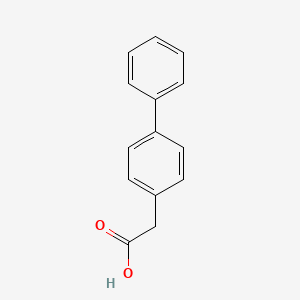

IUPAC Name |

2-(4-phenylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZAKQDHEVVFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045389 | |

| Record name | Felbinac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-52-9 | |

| Record name | Felbinac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Felbinac [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Felbinac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | felbinac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | felbinac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Felbinac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-biphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FELBINAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94WNJ5U8L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Felbinac's Mechanism of Action on COX-1 and COX-2 Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felbinac, a non-steroidal anti-inflammatory drug (NSAID) derived from phenylacetic acid, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide provides an in-depth examination of the mechanism of action of this compound on the two key isoforms, COX-1 and COX-2. It consolidates quantitative data on NSAID inhibitory activity, details the experimental protocols for assessing this inhibition, and visualizes the core biochemical pathways and experimental workflows.

Introduction to Cyclooxygenase (COX) Isoforms

Cyclooxygenase, also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2, which, despite sharing structural similarities, have distinct physiological and pathophysiological roles.

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions. These include protecting the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation.

-

COX-2: In most tissues, COX-2 is an inducible enzyme. Its expression is significantly upregulated at sites of inflammation by stimuli such as cytokines, endotoxins, and tumor promoters. The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.

The primary therapeutic goal of NSAIDs like this compound is to inhibit COX-2 activity to reduce inflammation and pain, while minimizing the inhibition of COX-1 to avoid common side effects such as gastrointestinal distress. The ratio of inhibition between these two isoforms is a key determinant of an NSAID's efficacy and safety profile.

Mechanism of Action of this compound

This compound, like other traditional NSAIDs, functions as a competitive inhibitor of the cyclooxygenase active site on both COX-1 and COX-2. By binding to this site, it physically obstructs the entry of the natural substrate, arachidonic acid, thereby preventing its conversion into prostaglandin G2 (PGG2), the precursor to all other prostaglandins and thromboxanes. This blockade of prostaglandin synthesis is the foundation of its anti-inflammatory, analgesic, and antipyretic properties. The therapeutic anti-inflammatory effects are attributed to the inhibition of COX-2, while the potential for adverse effects is often linked to the concurrent inhibition of COX-1.

Quantitative Inhibitory Activity

The inhibitory potency of an NSAID is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 and COX-2 is used to define the drug's selectivity.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Diclofenac | 0.076 | 0.026 | 2.9[1] |

| Ibuprofen | 12 | 80 | 0.15[1] |

| Indomethacin | 0.0090 | 0.31 | 0.029[1] |

| Meloxicam | 37 | 6.1 | 6.1[1] |

| Piroxicam | 47 | 25 | 1.9[1] |

| Celecoxib | 82 | 6.8 | 12[1] |

Experimental Protocols for Determining COX Inhibition

Several in vitro methods are employed to determine the inhibitory activity and selectivity of compounds against COX-1 and COX-2. A common and physiologically relevant method is the human whole blood assay.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay utilizes whole blood as a source of both enzymes, providing a more physiologically relevant environment that includes plasma protein binding.

Objective: To determine the IC50 values of a test compound (e.g., this compound) for COX-1 and COX-2 in human whole blood.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Aliquots are prepared for separate COX-1 and COX-2 analysis.

-

COX-1 Assay (Thromboxane B2 Synthesis):

-

Aliquots of blood are incubated with various concentrations of the test compound or a vehicle control.

-

After a pre-incubation period, coagulation is initiated (e.g., by allowing the blood to clot at 37°C), which triggers platelet activation and robust COX-1-mediated conversion of arachidonic acid to thromboxane A2 (TxA2).

-

The reaction is stopped, and the serum is separated by centrifugation.

-

TxA2 is unstable and rapidly hydrolyzes to the stable metabolite, thromboxane B2 (TxB2). The concentration of TxB2 is measured using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The inhibition of TxB2 production at different compound concentrations is used to calculate the IC50 for COX-1.

-

-

COX-2 Assay (Prostaglandin E2 Synthesis):

-

Aliquots of blood are first treated with a selective COX-1 inhibitor (like aspirin) to inactivate the constitutive enzyme.

-

The blood is then stimulated with lipopolysaccharide (LPS) for several hours (e.g., 18-24 hours) to induce the expression of COX-2 in monocytes.

-

Following induction, the blood is incubated with various concentrations of the test compound or a vehicle control.

-

Exogenous arachidonic acid is added to serve as the substrate for the newly expressed COX-2, leading to the synthesis of prostaglandin E2 (PGE2).

-

The plasma is separated by centrifugation.

-

The concentration of PGE2 in the plasma is quantified by a specific ELISA or LC-MS/MS.

-

The inhibition of PGE2 production is used to calculate the IC50 for COX-2.

-

-

Data Analysis:

-

For both assays, concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

IC50 values are determined from these curves using non-linear regression analysis.

-

The COX selectivity ratio is calculated by dividing the IC50 (COX-1) by the IC50 (COX-2).

-

Visualizations

Signaling Pathway of COX Inhibition

The following diagram illustrates the conversion of arachidonic acid to prostaglandins and the point of inhibition by this compound.

Caption: Arachidonic acid conversion pathway and this compound's point of inhibition.

Experimental Workflow for COX Inhibition Assay

This diagram outlines the key steps in a typical in vitro experimental workflow to determine the IC50 of an inhibitor for COX-1 and COX-2.

Caption: Workflow for determining the IC50 of a COX inhibitor.

Conclusion

This compound operates through the well-established mechanism of competitive inhibition of both COX-1 and COX-2 enzymes. By blocking the cyclooxygenase active site, it prevents the synthesis of prostaglandins, thereby reducing inflammation and pain. The ultimate clinical profile of this compound, balancing therapeutic benefit against potential side effects, is dictated by its relative inhibitory potency and selectivity toward the COX-2 and COX-1 isoforms. The experimental protocols outlined herein represent the standard methodologies used by researchers and drug development professionals to quantify these critical parameters for NSAIDs.

References

Felbinac synthesis pathways and chemical precursors

An In-depth Technical Guide to the Synthesis Pathways and Chemical Precursors of Felbinac

Introduction

This compound, chemically known as biphenyl-4-ylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) from the arylpropionic acid class.[1][2] It is an active metabolite of the pro-drug fenbufen and is primarily used topically for the treatment of muscle inflammation, arthritis, and myalgia.[1][2][3] Its therapeutic action is derived from its ability to inhibit cyclooxygenase (COX), an enzyme responsible for prostaglandin synthesis, thereby mediating anti-inflammatory, analgesic, and antipyretic effects.[2] This guide provides a detailed overview of the various chemical synthesis pathways for this compound, outlining the key precursors, experimental protocols, and comparative quantitative data relevant to researchers and professionals in drug development and chemical synthesis.

Core Synthesis Pathways

Several synthetic routes to this compound have been developed, starting from a range of chemical precursors. The most prominent methods include multi-step syntheses from biphenyl, modern cross-coupling reactions, and hydrolysis of biphenyl derivatives.

Pathway 1: Synthesis from Biphenyl via Grignard Reaction

A common industrial method involves the synthesis of this compound from biphenyl through a three-step process: chloromethylation, Grignard reaction, and subsequent carboxylation/hydrolysis.[4][5] This pathway utilizes readily available and inexpensive starting materials.[4]

Experimental Protocol:

-

Step 1: Chloromethylation of Biphenyl:

-

In a reaction vessel, biphenyl is reacted with formaldehyde, phosphoric acid, and acetic acid in the presence of excess concentrated hydrochloric acid.[4]

-

Hydrogen chloride gas is passed through the reaction mixture (e.g., at a flow rate of 45 L/h) while maintaining the temperature at 80-90°C with vigorous stirring for 18-24 hours.[4]

-

After the reaction, the mixture is cooled to below 15°C to precipitate the product, 4-chloromethylbiphenyl.[4]

-

The solid is filtered, washed with water and a potassium carbonate solution, and can be further purified by recrystallization from cyclohexane.[4]

-

-

Step 2: Grignard Reaction and Carboxylation:

-

Magnesium turnings and a crystal of iodine are placed in a three-necked flask with anhydrous ether or tetrahydrofuran (THF).[4]

-

A small amount of bromoethane is added to initiate the Grignard reagent formation.[4]

-

A solution of the 4-chloromethylbiphenyl from Step 1 in ether is added dropwise, maintaining a gentle reflux. The mixture is then refluxed for approximately 2 hours.[4]

-

The reaction is cooled to below 8°C in an ice-water bath, and carbon dioxide gas is passed through the solution for 2-3 hours to form the carboxylate salt.[4]

-

-

Step 3: Hydrolysis and Purification:

-

The reaction mixture is treated with ice and acidified with 10% hydrochloric acid.[4]

-

The ether is removed by distillation, and the resulting crude this compound is filtered.[4]

-

The crude product is dissolved in a sodium hydroxide solution, filtered to remove impurities, and then re-precipitated by acidifying the filtrate with 20% hydrochloric acid.[4]

-

The resulting white solid is filtered, dried, and purified by recrystallization from a 30-70% acetic acid solution to yield pure this compound.[4]

-

Quantitative Data:

| Step | Product | Yield | Purity | Melting Point (°C) | Reference |

| Overall (Crude) | This compound | 38% - 46% | - | 158 - 161 | [4] |

| Recrystallization | This compound | 59.5% - 62.7% | 99.74% - 99.79% | 163 - 165 | [4] |

Synthesis Workflow:

Pathway 2: Synthesis via Suzuki-Miyaura Cross-Coupling

A more modern and efficient approach to this compound synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This method typically involves the reaction of a p-bromophenylacetic acid derivative with phenylboronic acid, offering high yields and milder reaction conditions.[5][6]

Key Precursors:

Experimental Protocol (General):

-

Reaction Setup:

-

Coupling Reaction:

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled. If a by-product like a phenylboronic acid self-coupling product precipitates, it is filtered off.[5]

-

The filtrate is diluted with water and acidified with dilute hydrochloric acid (e.g., to pH 3.5-4) to precipitate the this compound product.[5]

-

The product can be extracted with an organic solvent like ethyl acetate.[6]

-

The combined organic layers are dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or recrystallization.[6]

-

Quantitative Data Comparison for Suzuki Coupling:

| Catalyst System | Base | Solvent | Temp. | Time | Yield | Reference |

| Pd(PPh₃)₄ | - | - | Reflux | - | 78.3% | [5] |

| Pd[Ph₂P(CH₂)nNH₂] | - | - | Room Temp | - | 89% | [5] |

| Palladium-glycine complex | K₂CO₃ / K₃PO₄ | Water | Room Temp | 2 h | High | [5] |

| PEPPSI-Pd-NHC | K₂CO₃ | i-PrOH:H₂O | 60°C | 2 h | Excellent | [6] |

| Palladium Acetate | K₂CO₃ | Water/Toluene | 65°C | 20 h | 100% | [7] |

| Yield is for the two-step process involving hydrolysis of the ester intermediate. |

Synthesis Workflow:

Pathway 3: Synthesis from Biphenyl Acetonitrile

Another documented route involves the hydrolysis of biphenyl acetonitrile. This method avoids some of the more hazardous reagents used in other pathways but can present challenges in purification and yield due to the formation of by-products under acidic conditions.[8] An improved method utilizes alkaline hydrolysis.[8]

Experimental Protocol (Alkaline Hydrolysis):

-

Hydrolysis:

-

Biphenyl acetonitrile is added to a reaction flask containing a mixed solvent of ethylene glycol and water (e.g., 80% aqueous glycol solution).[8]

-

An alkaline substance, such as potassium hydroxide, is added under stirring.[8]

-

The mixture is heated to a high temperature (e.g., 120°C) and allowed to react for several hours (e.g., 8 hours).[8]

-

-

Acidification and Isolation:

-

Purification:

Synthesis Workflow:

Conclusion

The synthesis of this compound can be achieved through various pathways, each with distinct advantages and disadvantages regarding cost, safety, yield, and environmental impact. The traditional method starting from biphenyl via a Grignard reaction is well-established but involves multiple steps and potentially hazardous reagents.[4] In contrast, the Suzuki-Miyaura cross-coupling reaction represents a more modern, flexible, and often higher-yielding approach, benefiting from milder conditions and the continuous development of highly efficient palladium catalysts.[5][6] The choice of a specific synthetic route will ultimately depend on the desired scale of production, available resources, and regulatory considerations. This guide provides the foundational chemical knowledge for professionals to evaluate and implement the optimal synthesis strategy for this compound.

References

- 1. This compound | COX | TargetMol [targetmol.com]

- 2. This compound | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Biphenylacetic acid | 5728-52-9 [chemicalbook.com]

- 4. CN101143815A - The preparation method of this compound - Google Patents [patents.google.com]

- 5. CN104086394A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 4-Biphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN103086875A - Synthetic method of this compound non-steroidal anti-inflammatory agent - Google Patents [patents.google.com]

Felbinac's Molecular Landscape Beyond Cyclooxygenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felbinac, a prominent non-steroidal anti-inflammatory drug (NSAID), is well-recognized for its therapeutic effects mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1] This mechanism is the cornerstone of its anti-inflammatory, analgesic, and antipyretic properties. However, the pharmacological profile of NSAIDs is often more complex than just COX inhibition, with emerging evidence suggesting interactions with other molecular targets that may contribute to their therapeutic efficacy and side-effect profiles. This technical guide delves into the molecular targets of this compound beyond the well-trodden path of cyclooxygenase, providing a comprehensive overview for researchers and drug development professionals.

Confirmed Non-Cyclooxygenase Target: Notum Carboxylesterase

Recent research has identified the carboxylesterase Notum as a direct molecular target of this compound. Notum is a negative regulator of the Wnt signaling pathway, a critical pathway involved in numerous physiological processes including cell proliferation, differentiation, and tissue homeostasis. Notum exerts its regulatory function by removing a palmitoleate group from Wnt proteins, a modification essential for their activity. By inhibiting Notum, this compound can restore Wnt signaling, a mechanism that may contribute to its therapeutic effects in certain contexts.

Quantitative Data

While direct inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) values for this compound against Notum are not yet widely published in publicly available literature, the interaction has been confirmed through fragment screening and structural analysis. The potency of inhibitors against Notum is typically determined using biochemical and cell-based assays.

Table 1: Quantitative Data for this compound's Non-COX Target

| Target | Method | Reported Value |

| Notum | Fragment Screening / Structural Analysis | Inhibition Confirmed |

Note: Specific quantitative values like IC50 or Ki for this compound are not yet publicly available but can be determined using the protocols outlined below.

Experimental Protocols

Objective: To determine the inhibitory activity of this compound against Notum carboxylesterase.

Principle: This assay measures the enzymatic activity of Notum using a fluorogenic substrate. Inhibition of the enzyme by a compound like this compound results in a decreased fluorescent signal.

Materials:

-

Recombinant human Notum protein

-

Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate or a custom substrate)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant Notum protein to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known Notum inhibitor).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read) or at a fixed endpoint.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

Below are Graphviz diagrams illustrating the Wnt signaling pathway modulation by Notum and a typical experimental workflow for identifying Notum inhibitors.

Caption: Wnt signaling pathway modulation by Notum and this compound.

References

In-silico docking studies of Felbinac with target proteins

An In-Depth Technical Guide to In-Silico Docking Studies of Felbinac with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico molecular docking analysis of this compound, a non-steroidal anti-inflammatory drug (NSAID), with its primary and potential secondary protein targets. It details the methodologies, presents quantitative data, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action at a molecular level.

Introduction to this compound and In-Silico Docking

This compound is the active metabolite of fenbufen and belongs to the arylpropionic acid class of NSAIDs, primarily used topically to treat muscle inflammation and arthritis.[1] Its therapeutic effects stem from the inhibition of specific enzymes involved in the inflammatory cascade. In-silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor or protein target).[2] This method is crucial in drug discovery for elucidating binding mechanisms, predicting binding affinity, and screening potential drug candidates.[3][4] The process involves preparing 3D structures of the ligand and target protein, defining a binding site, and using a scoring function to rank the different binding poses based on their predicted binding energy.[5][6]

Principal and Secondary Protein Targets of this compound

The anti-inflammatory effects of this compound are primarily attributed to its interaction with cyclooxygenase (COX) enzymes. However, like other NSAIDs, it may interact with other proteins involved in inflammatory and physiological pathways.

-

Cyclooxygenase (COX-1 and COX-2): These are the principal targets for most NSAIDs.[7] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[7] The inhibition of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8] The differential binding affinity of NSAIDs to COX-1 and COX-2 determines their efficacy and side-effect profile.[9]

-

5-Lipoxygenase (5-LOX): This enzyme is also involved in the arachidonic acid cascade, catalyzing the production of leukotrienes, which are potent inflammatory mediators implicated in conditions like asthma.[10][11][12] Dual inhibition of COX and 5-LOX is a therapeutic strategy to enhance anti-inflammatory effects.[13]

-

Carbonic Anhydrases (CAs): These are ubiquitous metalloenzymes that catalyze the hydration of carbon dioxide.[14] Certain isoforms, particularly the tumor-associated CA IX and XII, are overexpressed in various cancers and are considered therapeutic targets.[15][16][17] Some NSAIDs and their derivatives have been shown to interact with and inhibit these enzymes.

Signaling Pathway: The Arachidonic Acid Cascade

This compound exerts its primary anti-inflammatory effect by intervening in the arachidonic acid metabolic pathway. When cell membranes are damaged, phospholipases release arachidonic acid, which is then metabolized by COX and LOX enzymes to produce pro-inflammatory eicosanoids. This compound's inhibition of COX enzymes blocks the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.

References

- 1. This compound | COX | TargetMol [targetmol.com]

- 2. youtube.com [youtube.com]

- 3. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Screening and Identification of Inhibitor Molecules Targeting SDS22 Protein. – Oriental Journal of Chemistry [orientjchem.org]

- 5. pure.bond.edu.au [pure.bond.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ‘Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of Docking Analysis in the Prediction and Biological Evaluation of the Lipoxygenase Inhibitory Action of Thiazolyl Derivatives of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. phcogcommn.org [phcogcommn.org]

- 14. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

The Genesis of a Topical NSAID: A Technical Guide to the Historical Development and Discovery of Felbinac

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical development and discovery of Felbinac, a non-steroidal anti-inflammatory drug (NSAID) of the biphenylacetic acid class. It details the journey from its conceptual origins as an active metabolite of the pro-drug fenbufen to its establishment as an effective topical anti-inflammatory and analgesic agent. This document elucidates the pharmacological mechanism of action, key preclinical and clinical findings, and the experimental methodologies that were pivotal in its characterization. Quantitative data are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, chemically known as 4-biphenylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has carved a niche in the therapeutic landscape as a topical agent for musculoskeletal and joint inflammation.[1] Unlike many of its systemic counterparts, this compound's clinical application is predominantly localized, offering the advantage of targeted drug delivery with a reduced risk of systemic side effects. This guide traces the scientific journey of this compound, from its discovery as the active metabolite of fenbufen to its development as a standalone therapeutic agent.

Historical Development and Discovery

The story of this compound is intrinsically linked to the development of its parent compound, fenbufen. Fenbufen was synthesized and developed as an orally active NSAID.[2] Subsequent mechanistic studies revealed that fenbufen itself is a pro-drug, exhibiting no intrinsic activity on cyclooxygenase (COX) enzymes. Its therapeutic effects were, in fact, attributable to its major and active metabolite, 4-biphenylacetic acid, which was later named this compound.[2] This realization that this compound was the active moiety spurred further investigation into its own therapeutic potential.

The development of this compound as a topical agent was pioneered by the Japanese pharmaceutical company, Teikoku Seiyaku Co., Ltd.[3][4][5] Recognizing the potent anti-inflammatory properties of this compound and the potential to mitigate systemic adverse effects associated with oral NSAIDs, Teikoku Seiyaku focused on developing a transdermal delivery system. This culminated in the approval and launch of "Seltouch®", a transdermal this compound plaster, in 1993.[3]

Key Milestones in the Development of this compound:

-

Pre-1980s: Synthesis and development of fenbufen as an oral NSAID.

-

Early 1980s: Identification of this compound (4-biphenylacetic acid) as the active metabolite of fenbufen.[2]

-

Late 1980s - Early 1990s: Teikoku Seiyaku Co., Ltd. spearheads the development of a topical formulation of this compound.

-

1993: Approval and launch of "Seltouch®" (a transdermal this compound plaster) in Japan by Teikoku Seiyaku.[3]

-

Post-1993: Further clinical trials and development of various topical formulations, including gels and ointments, solidifying this compound's position as a topical NSAID.[6][7]

The logical progression from an oral pro-drug to a targeted topical therapy is a noteworthy example of strategic drug development, aiming to optimize the therapeutic index of a potent anti-inflammatory molecule.

Figure 1: Key milestones in the development of this compound.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Like other NSAIDs, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[8] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.

By inhibiting both COX-1 and COX-2, this compound reduces the production of prostaglandins at the site of inflammation, thereby alleviating pain and reducing swelling.

Figure 2: Mechanism of action of this compound in the prostaglandin synthesis pathway.

Pharmacological Profile: Preclinical and Clinical Data

The efficacy and safety of this compound have been established through a series of preclinical and clinical studies.

Preclinical Data

Preclinical studies in animal models were crucial in demonstrating the anti-inflammatory and analgesic properties of this compound. The carrageenan-induced rat paw edema model is a standard assay for evaluating the acute anti-inflammatory activity of NSAIDs.

| Preclinical Study: Carrageenan-Induced Rat Paw Edema | |

| Parameter | Result |

| Inhibition of Paw Edema | This compound demonstrated a significant, dose-dependent reduction in paw edema compared to control groups.[1][6][9][10][11] |

| Onset of Action | The anti-inflammatory effect was observed shortly after topical application.[6] |

Clinical Data

Clinical trials have consistently demonstrated the efficacy of topical this compound in managing pain and inflammation associated with various musculoskeletal conditions.

| Clinical Trial Data: Topical this compound for Acute Soft Tissue Injuries | |

| Parameter | Result |

| Pain Reduction | Significantly greater improvement in pain scores for this compound-treated groups compared to placebo.[7] |

| Functional Improvement | Enhanced functional recovery and reduced tenderness in patients receiving topical this compound. |

| Safety Profile | Low incidence of local skin reactions, with minimal systemic side effects reported.[7] |

| Comparative Clinical Trial Data | |

| Comparator | Outcome |

| Oral Ibuprofen | Topical this compound showed comparable efficacy to oral ibuprofen in treating soft tissue injuries and mild to moderate osteoarthritis. |

Pharmacokinetic Data

Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of this compound.

| Pharmacokinetic Parameters of this compound | |

| Parameter | Value |

| Topical Absorption | Readily absorbed through the skin, with detectable plasma concentrations.[12] |

| Systemic Bioavailability | Low systemic bioavailability following topical administration, minimizing systemic exposure. |

| Protein Binding | Highly bound to plasma proteins. |

| Metabolism | Primarily metabolized in the liver. |

| Excretion | Excreted mainly through the urine. |

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro COX Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Figure 3: Workflow for the in vitro COX inhibition assay.

Methodology:

-

Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.

-

Incubation: The enzymes are pre-incubated with various concentrations of this compound (or a control vehicle) in the presence of a heme cofactor in a reaction buffer (e.g., Tris-HCl) at 37°C for a specified time (e.g., 10 minutes).[13]

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.[13]

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is terminated by the addition of a strong acid, such as hydrochloric acid (HCl).[13]

-

Prostaglandin Quantification: The amount of prostaglandin produced (e.g., PGF2α, a stable metabolite) is quantified using methods such as Enzyme Immunoassay (EIA).[13]

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13][14]

Carrageenan-Induced Rat Paw Edema

This in vivo assay is a widely used model to assess the anti-inflammatory activity of new compounds.

Methodology:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Administration: this compound (as a topical gel or other formulation) or a control vehicle is applied to the plantar surface of the right hind paw.

-

Induction of Inflammation: After a specified period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan in saline, is administered into the right hind paw.[10][11]

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation of Edema and Inhibition: The degree of edema is calculated as the increase in paw volume from the baseline measurement. The percentage of inhibition of edema by the test compound is calculated relative to the control group.

Synthesis of this compound

The synthesis of this compound (4-biphenylacetic acid) can be achieved through various chemical routes. One common approach involves the hydrolysis of 4-biphenylacetonitrile.[15]

Figure 4: A synthetic route for this compound.

Alternative synthetic strategies, such as the Suzuki coupling reaction, have also been developed to produce this compound and its derivatives.

Conclusion

The development of this compound is a compelling case study in pharmaceutical research, illustrating the evolution of a drug from an active metabolite of a systemic pro-drug to a targeted topical therapeutic agent. Its well-characterized mechanism of action, demonstrated efficacy in preclinical and clinical studies, and favorable safety profile have established it as a valuable option for the management of localized musculoskeletal pain and inflammation. This technical guide provides a comprehensive overview of the key scientific milestones and methodologies that have underpinned the successful journey of this compound from the laboratory to clinical practice, serving as a valuable resource for the scientific community.

References

- 1. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Message | Teikoku Seiyaku Co.,Ltd. [teikoku.co.jp]

- 3. History | Teikoku Seiyaku Co.,Ltd. [teikoku.co.jp]

- 4. FIELDS OF EXPERTISE | 帝國製薬株式会社 [teikoku.co.jp]

- 5. The Worldfolio: The worldwide leader in transdermal medication innovation [theworldfolio.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Topical NSAIDs for acute pain: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. phytopharmajournal.com [phytopharmajournal.com]

- 12. Skin absorption of this compound solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Felbinac Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of structural analogues and derivatives of Felbinac, a non-steroidal anti-inflammatory drug (NSAID). This document details the synthetic pathways, experimental protocols, and biological activities of various heterocyclic derivatives, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction

This compound, or 4-biphenylacetic acid, is a well-known NSAID used topically to alleviate pain and inflammation.[1] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation, pain, and fever.[1] The modification of this compound's core structure to synthesize novel analogues is a promising strategy for developing new therapeutic agents with potentially improved efficacy, selectivity, and reduced side effects. This guide focuses on the synthesis of five-membered heterocyclic derivatives of this compound, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound analogues generally commences with the preparation of a key intermediate, this compound hydrazide, from the parent drug. This hydrazide then serves as a versatile precursor for the construction of various heterocyclic rings.

Preparation of this compound Hydrazide

The initial step in the synthesis of many this compound derivatives is the conversion of this compound to its corresponding hydrazide.

Experimental Protocol:

A mixture of this compound (0.1 mol) and absolute ethanol (100 mL) is placed in a round-bottom flask. Concentrated sulfuric acid (5 mL) is added dropwise with cooling. The mixture is then refluxed for 8-10 hours. After completion of the reaction (monitored by TLC), the excess ethanol is distilled off. The cooled residue is poured into ice-cold water, and the precipitated ester is filtered, washed with sodium bicarbonate solution and then with water, and dried. The crude ester is then refluxed with hydrazine hydrate (0.2 mol) in ethanol (150 mL) for 12-16 hours. The excess solvent is removed under reduced pressure, and the resulting solid is filtered, washed with cold water, and recrystallized from ethanol to afford pure this compound hydrazide.[2][3][4]

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole analogues of this compound can be synthesized from this compound hydrazide through cyclization reactions. One common method involves the reaction with carbon disulfide followed by oxidative cyclization.

Experimental Protocol for 2-Amino-5-(biphenyl-4-ylmethyl)-1,3,4-oxadiazole:

To a solution of this compound hydrazide (0.01 mol) in ethanol (50 mL), potassium hydroxide (0.01 mol) and carbon disulfide (0.015 mol) are added. The mixture is refluxed until the evolution of hydrogen sulfide ceases (test with lead acetate paper). The reaction mixture is then concentrated, and the residue is dissolved in water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried. This intermediate, a dithiocarbazate salt, is then treated with an oxidizing agent like iodine in the presence of a base or heated with lead oxide to effect cyclization to the 2-thiol-1,3,4-oxadiazole.[5][6] To obtain the 2-amino derivative, the thiosemicarbazide of this compound is cyclized using an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin.[7][8]

Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole analogues also utilizes this compound hydrazide as the starting material. A common route involves the formation of a thiosemicarbazide intermediate followed by acid-catalyzed cyclization.

Experimental Protocol for 5-(Biphenyl-4-ylmethyl)-1,3,4-thiadiazole-2-thiol:

This compound hydrazide (0.01 mol) is reacted with an equimolar amount of an appropriate isothiocyanate in ethanol to form the corresponding thiosemicarbazide. This intermediate is then cyclized by refluxing in the presence of a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride to yield the 1,3,4-thiadiazole derivative.[9] Alternatively, the hydrazide can be reacted with carbon disulfide in a basic medium to form a dithiocarbazate, which upon acidification and heating undergoes cyclization to the 5-substituted-1,3,4-thiadiazole-2-thiol.[10][11]

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazole analogues of this compound are typically synthesized from the corresponding thiosemicarbazide derivative of this compound through base-catalyzed cyclization.

Experimental Protocol for 4-Amino-5-(biphenyl-4-ylmethyl)-4H-1,2,4-triazole-3-thiol:

The thiosemicarbazide of this compound (prepared as described in section 2.3) (0.01 mol) is refluxed in an aqueous solution of a base, such as 2% sodium hydroxide, for 4-6 hours.[12][13] The reaction mixture is then cooled and acidified with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the triazole derivative. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[14][15]

Quantitative Data Summary

The following tables summarize the reported yields and biological activities for representative this compound analogues.

Table 1: Synthetic Yields of this compound Analogues

| Compound Class | Derivative | Starting Material | Synthetic Method | Yield (%) | Reference |

| 1,3,4-Oxadiazole | 2-Amino-5-(biphenyl-4-ylmethyl)-1,3,4-oxadiazole | This compound Thiosemicarbazide | Oxidative Cyclization | 75-85 | [7][16] |

| 1,3,4-Thiadiazole | 5-(Biphenyl-4-ylmethyl)-1,3,4-thiadiazole-2-thiol | This compound Hydrazide | Reaction with CS2 | 80-90 | [10][11] |

| 1,2,4-Triazole | 4-Amino-5-(biphenyl-4-ylmethyl)-4H-1,2,4-triazole-3-thiol | This compound Thiosemicarbazide | Base-catalyzed Cyclization | 70-85 | [14][15] |

Table 2: In Vitro Anti-inflammatory Activity of this compound Analogues

| Compound Class | Derivative | Assay | IC50 (µM) | Reference |

| This compound | - | COX-2 Inhibition | ~10-20 | [17] |

| 1,3,4-Oxadiazole | 5-[2-(2,6-dichloroanilino)benzyl]-2-aryl-1,3,4-oxadiazole | Carrageenan-induced paw edema (% inhibition) | 82.61% | [18] |

| Pyrazole Analogue | Hybrid pyrazole analogue | COX-2 Inhibition | 1.79 | [17] |

Note: The IC50 values and percentage inhibition can vary depending on the specific assay conditions and the nature of the substituents on the heterocyclic ring.

Visualization of Pathways and Workflows

Cyclooxygenase (COX) Signaling Pathway

This compound and its analogues exert their anti-inflammatory effects primarily through the inhibition of the COX enzymes, which are central to the arachidonic acid cascade.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. connectjournals.com [connectjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ptfarm.pl [ptfarm.pl]

- 14. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 16. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, Mass Spec) of Felbinac

Spectroscopic Analysis of Felbinac: A Technical Guide

Introduction

This compound, a non-steroidal anti-inflammatory drug (NSAID), is a phenylacetic acid derivative utilized topically to alleviate pain and inflammation. Its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1] A thorough understanding of its chemical structure is paramount for quality control, metabolite identification, and further drug development. This guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mechanism of Action: COX Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking this pathway, this compound reduces the local concentration of prostaglandins at the site of inflammation.[1]

References

The Prodrug Advantage: A Technical Deep Dive into Felbinac's Role as the Active Metabolite of Fenbufen

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Felbinac as the active metabolite of the non-steroidal anti-inflammatory drug (NSAID), Fenbufen. By delving into the metabolic conversion, pharmacokinetic profiles, and pharmacodynamic mechanisms, this document provides a comprehensive resource for understanding the therapeutic efficacy of this prodrug strategy.

Introduction: The Prodrug Concept in NSAID Development

Fenbufen, a propionic acid derivative, was developed as an NSAID for the management of pain and inflammation. However, its therapeutic effects are not attributed to the parent drug itself but to its rapid and extensive biotransformation into the active metabolite, this compound (4-biphenylacetic acid). This prodrug approach offers several potential advantages, including the potential for reduced gastric irritation by the parent compound, as the active, cyclooxygenase (COX)-inhibiting entity is primarily generated systemically. This guide will dissect the scientific underpinnings of this metabolic activation and its implications for drug action.

Metabolic Conversion of Fenbufen to this compound

The conversion of Fenbufen to its active form, this compound, is a critical step in its mechanism of action. While the precise enzymatic pathways have not been definitively elucidated in all species, it is understood to be a multi-step process.

Experimental Workflow: In Vitro Metabolism of Fenbufen

Caption: Workflow for in vitro metabolism studies of Fenbufen.

The primary metabolism of Fenbufen involves the reduction of the ketone group, followed by beta-oxidation of the propionic acid side chain to yield this compound. This biotransformation predominantly occurs in the liver, and while specific cytochrome P450 (CYP) isozymes have not been definitively identified for all steps, CYP enzymes are known to be involved in the metabolism of many NSAIDs.

Pharmacokinetics: A Comparative Analysis

The pharmacokinetic profiles of Fenbufen and this compound are crucial to understanding the onset, duration, and intensity of the therapeutic effect. Following oral administration, Fenbufen is well-absorbed and rapidly converted to this compound.

Table 1: Comparative Pharmacokinetic Parameters of Fenbufen and this compound in Humans (Oral Administration)

| Parameter | Fenbufen | This compound (from Fenbufen) | Reference |

| Tmax (h) | ~2 | ~9.5 | [1][2] |

| Cmax (µg/mL) | ~13 | ~60 | [1] |

| Half-life (t½) (h) | ~10.3 | ~9.8 | [1] |

| Protein Binding | >98% | >99% | [2] |

Note: Data are compiled from different studies and may not be directly comparable.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Dose (mg/kg) | C0 (µg/mL) | AUC (µg·h/mL) |

| 3.36 | 30.5 ± 6.2 | 45.8 ± 7.1 |

| 8.40 | 75.9 ± 12.4 | 115.2 ± 18.9 |

| 21.0 | 188.7 ± 35.6 | 285.4 ± 45.3 |

Source: Adapted from a study on intravenous administration of this compound trometamol in rats.

Pharmacodynamics: The Mechanism of Action

The anti-inflammatory, analgesic, and antipyretic properties of Fenbufen are mediated by its active metabolite, this compound. This compound, like other traditional NSAIDs, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes.

The Prostaglandin Synthesis Pathway and COX Inhibition

Caption: The prostaglandin synthesis pathway and the inhibitory action of this compound.[3][4][5]

COX-1 is a constitutively expressed enzyme responsible for the production of prostaglandins that mediate homeostatic functions, such as gastric mucosal protection and platelet aggregation.[4][6] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[4][6]

Fenbufen itself is a very weak inhibitor of COX enzymes. However, its metabolite, this compound, is a potent non-selective inhibitor of both COX-1 and COX-2. The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with some of the characteristic side effects of traditional NSAIDs, such as gastrointestinal disturbances.

Table 3: Cyclooxygenase (COX) Inhibitory Activity

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| Fenbufen | Weak Inhibitor | Weak Inhibitor | - |

| This compound | Data not directly comparable | Data not directly comparable | - |

Experimental Protocols

Simultaneous Determination of Fenbufen and this compound in Plasma by HPLC-UV

This method allows for the quantification of both the prodrug and its active metabolite, which is essential for pharmacokinetic studies.

Protocol Outline: HPLC-UV Analysis

Caption: Workflow for HPLC-UV analysis of Fenbufen and this compound in plasma.[7][8][9]

Detailed Method:

-

Sample Preparation: To a 1.0 mL aliquot of plasma, add an internal standard (e.g., a structurally related compound not present in the sample).

-

Extraction: Add 5 mL of a dichloromethane:diethyl ether (80:20 v/v) mixture. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted), with the exact ratio optimized for separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 20 µL.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated in vivo model to assess the anti-inflammatory potential of new compounds.[10][11][12][13]

Protocol Outline: Carrageenan-Induced Paw Edema

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Method:

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Fenbufen-treated groups (various doses), and this compound-treated groups (various doses).

-

Dosing: Administer the test compounds or vehicle orally 1 hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).

-

Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The therapeutic efficacy of Fenbufen is a clear demonstration of a successful prodrug strategy. The parent compound, with its weak COX inhibitory activity, is rapidly metabolized to this compound, the active entity responsible for the anti-inflammatory and analgesic effects. This conversion is central to its mechanism of action and provides a basis for its pharmacological profile. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this important NSAID and the principles of prodrug design.

References

- 1. Pharmacokinetics of fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic and pharmacokinetic studies with fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. High-performance liquid chromatographic procedure for the simultaneous determination of norfloxacin, fenbufen and this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of rufloxacin, fenbufen and this compound in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inotiv.com [inotiv.com]

Methodological & Application

Application Note: Protocol for Dissolving Felbinac in DMSO for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction Felbinac is a non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of fenbufen.[1] It is primarily used topically to alleviate pain and inflammation associated with musculoskeletal conditions.[2][3][4] The therapeutic effects of this compound stem from its inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins—key mediators of inflammation and pain.[2][5] For in vitro studies, which are fundamental in drug discovery and mechanism-of-action analysis, proper preparation of drug solutions is paramount. Due to its hydrophobic nature, this compound requires an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.

This document provides a detailed protocol for the preparation and storage of this compound solutions in DMSO for use in various in vitro assays, ensuring experimental reproducibility and accuracy.

Quantitative Data Summary

The following table summarizes the key physical and solubility properties of this compound, along with recommended storage conditions.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₂ | [5] |

| Molecular Weight | 212.24 g/mol | [1][5] |

| Solubility in DMSO | 30 mg/mL (141.35 mM) to 100 mg/mL (471.16 mM) | [1][5] |

| Recommended Stock Conc. | 10 mM - 100 mM in 100% DMSO | N/A |

| Storage (Powder) | -20°C for up to 3 years | [1][5] |

| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [5] |

| Final DMSO Conc. in Assay | < 0.5% (v/v), ideally ≤ 0.1% (v/v) | [6][7] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.

Materials:

-

This compound powder (MW: 212.24)

-

Anhydrous, sterile DMSO (cell culture grade)

-

Sterile microcentrifuge tubes or amber glass vials

-

Analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Bath sonicator or ultrasonic probe

Methodology:

-

Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound.

-

Mass (mg) = Desired Volume (mL) × 100 mmol/L × 212.24 g/mol × (1 mg / 1000 µg) × (1 L / 1000 mL) = Volume (mL) × 21.224

-

For 1 mL of 100 mM stock, weigh out 21.22 mg of this compound powder.

-

-

Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile tube.

-

Solubilization:

-

Add the corresponding volume of 100% DMSO to the tube containing the this compound powder.

-

Vortex the mixture thoroughly for 1-2 minutes.

-

To ensure complete dissolution, sonicate the solution. Assistance from warming the solution may also be necessary.[5] A low-frequency bath sonicator is recommended to avoid potential compound degradation.[1]

-

-

Sterilization (Optional): Solutions prepared in 100% DMSO do not typically require filter sterilization.[8] If necessary for a specific application, use a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

-

Aliquoting and Storage:

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the primary stock solution to achieve the final desired concentration in cell culture medium.

Materials:

-

100 mM this compound stock solution in DMSO

-

Sterile 100% DMSO

-

Sterile cell culture medium or assay buffer

-

Sterile tubes for dilution

Methodology:

-

Intermediate Dilution: It is highly recommended to perform a serial dilution rather than a single large dilution to avoid precipitation.[1]

-

Thaw an aliquot of the 100 mM this compound stock solution.

-

Prepare an intermediate stock solution (e.g., 10 mM or 1 mM) by diluting the 100 mM stock with 100% DMSO.

-

Example: To make 100 µL of a 10 mM intermediate stock from a 100 mM primary stock, mix 10 µL of the 100 mM stock with 90 µL of 100% DMSO.

-

-

Final Dilution:

-

Pre-warm the cell culture medium or assay buffer to 37°C. This can help prevent the compound from precipitating upon final dilution.[1]

-

Add the required volume of the intermediate stock solution to the pre-warmed medium to achieve the final desired experimental concentration.

-

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM intermediate stock, add 1 µL of the 10 mM stock to 999 µL of culture medium (a 1:1000 dilution).

-

Mix immediately and thoroughly by gentle pipetting or inversion.

-

-

Solvent Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the drug.[6] This is critical as DMSO can have biological effects, even at low concentrations.[9][10] The final DMSO concentration should not exceed 0.5%, with ≤ 0.1% being ideal for most cell-based assays to minimize cytotoxicity.[6][7]

Visualized Diagrams

Experimental Workflow

The following diagram illustrates the complete workflow for preparing this compound solutions for in vitro experiments.

References

- 1. This compound | COX | TargetMol [targetmol.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Soft tissue trauma: a randomised controlled trial of the topical application of this compound, a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [this compound gel for treatment of localized extra-articular rheumatic diseases--a multicenter, placebo controlled, randomized study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes: Cell-Based Assay for Testing Felbinac's Anti-Inflammatory Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Felbinac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylacetic acid class, commonly used topically to alleviate pain and inflammation associated with musculoskeletal conditions.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are crucial for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX enzymes, this compound reduces prostaglandin production, thereby mitigating the inflammatory response.[1] This application note provides a detailed protocol for a cell-based assay to evaluate the anti-inflammatory activity of this compound by measuring its ability to inhibit prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Principle of the Assay

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[4] Upon stimulation with LPS, RAW 264.7 cells initiate a signaling cascade that leads to the upregulation of pro-inflammatory enzymes, including COX-2.[4] COX-2 then catalyzes the conversion of arachidonic acid into prostaglandins, such as PGE2. The amount of PGE2 released into the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The anti-inflammatory activity of this compound is determined by its ability to inhibit this LPS-induced PGE2 production in a dose-dependent manner.

Signaling Pathway of LPS-Induced PGE2 Production and this compound Inhibition

The following diagram illustrates the signaling pathway initiated by LPS, leading to the production of PGE2, and the point of inhibition by this compound.

Caption: LPS-induced PGE2 production pathway and this compound's inhibitory action.

Experimental Workflow

The overall workflow for the cell-based assay is depicted below.

Caption: Experimental workflow for assessing this compound's anti-inflammatory activity.

Detailed Experimental Protocol

Materials and Reagents:

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Prostaglandin E2 (PGE2) ELISA Kit

-

24-well cell culture plates

-

Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest the cells and perform a cell count.

-

Seed the cells in a 24-well plate at a density of 3.0 x 10^5 cells per well in 1 mL of culture medium.[5]

-

Incubate the plate for 24 hours to allow the cells to adhere.[5]

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be less than 0.1% to avoid cytotoxicity.

-

-

Cell Treatment and Stimulation:

-

After the 24-hour incubation, carefully remove the culture medium from the wells.

-

Add 500 µL of fresh medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., a known COX-2 inhibitor like Indomethacin).

-

Incubate the plate for 1-2 hours.

-

Add 500 µL of medium containing LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells, which receive medium without LPS).[5]

-

Incubate the plate for an additional 24 hours.[5]

-

-

Collection of Supernatants:

-

After the 24-hour incubation with LPS, centrifuge the 24-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.

-

Carefully collect the cell culture supernatants from each well without disturbing the cell monolayer.

-

Store the supernatants at -20°C or -80°C until the PGE2 measurement.

-

-

Quantification of PGE2:

-

Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of PGE2 inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (PGE2 concentration in treated well / PGE2 concentration in LPS-stimulated vehicle control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits PGE2 production by 50%) from the dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Data Presentation

The quantitative data from this assay can be summarized in the following tables. The data presented here are representative examples and may vary depending on experimental conditions.

Table 1: Effect of this compound on LPS-Induced PGE2 Production in RAW 264.7 Cells

| Treatment Group | This compound Concentration (µM) | PGE2 Concentration (pg/mL) ± SD | % Inhibition |

| Negative Control (No LPS) | 0 | 50.2 ± 5.8 | - |

| Vehicle Control (LPS + DMSO) | 0 | 1580.5 ± 120.3 | 0 |

| This compound | 0.1 | 1345.7 ± 98.1 | 14.8 |

| This compound | 1 | 987.4 ± 75.6 | 37.5 |

| This compound | 10 | 452.1 ± 40.2 | 71.4 |

| This compound | 50 | 185.3 ± 21.5 | 88.3 |

| This compound | 100 | 98.6 ± 12.4 | 93.8 |

| Positive Control (Indomethacin) | 10 | 125.4 ± 15.7 | 92.1 |

Table 2: IC50 Values for Inhibition of PGE2 Production

| Compound | IC50 (µM) |

| This compound | ~5.5 |

| Indomethacin (Positive Control) | ~0.8 |

Conclusion

This cell-based assay provides a robust and reproducible method for evaluating the anti-inflammatory activity of this compound. By quantifying the inhibition of LPS-induced PGE2 production in RAW 264.7 cells, researchers can obtain valuable data on the potency of this compound and other potential anti-inflammatory compounds. The detailed protocol and data presentation format provided in this application note can serve as a comprehensive guide for scientists in the field of drug discovery and development.

References

- 1. Lipopolysaccharide-dependent prostaglandin E(2) production is regulated by the glutathione-dependent prostaglandin E(2) synthase gene induced by the Toll-like receptor 4/MyD88/NF-IL6 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajmc.com [ajmc.com]

- 3. EP2 and EP4 receptors on muscularis resident macrophages mediate LPS-induced intestinal dysmotility via iNOS upregulation through cAMP/ERK signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of non-steroidal anti-inflammatory drugs on prostaglandin E2 production by cyclooxygenase-2 from endogenous and exogenous arachidonic acid in rat peritoneal macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]